2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide
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Overview
Description
2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide is a useful research compound. Its molecular formula is C19H23N3O5 and its molecular weight is 373.409. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
- A study by Aytemir et al. (2010) synthesized derivatives of 4H-pyran-4-one, including a compound structurally similar to 2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, which demonstrated potential anticonvulsant properties. This compound was notably effective against seizures induced in animal models without neurotoxicity (Aytemir, Septioğlu, & Çalış, 2010).
- Obniska et al. (2015) synthesized similar compounds, confirming their anticonvulsant activity in maximal electroshock and subcutaneous pentylenetetrazole seizure tests in mice. These compounds, including variations of the 2-methoxyphenylpiperazin moiety, showed significant analgesic activity without impairing motor coordination (Obniska et al., 2015).
Antibacterial Activities
- Srivastava et al. (2008) described the synthesis of novel piperazinylaryloxazolidinones with antibacterial properties, some of which possess structural similarities to the compound . These showed superior antibacterial activities than linezolid against resistant Staphylococcus aureus strains (Srivastava et al., 2008).
Antioxidant and Anti-inflammatory Properties
- A study by Abu‐Hashem et al. (2020) on novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from compounds similar to the target molecule revealed significant analgesic and anti-inflammatory activities. These compounds showed high inhibition activity on cyclooxygenase-2 (COX-2), providing insights into their potential anti-inflammatory applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neuroprotective Effects
- Li Ming-zhu (2008) synthesized compounds, including the piperazin-1-yl acetamide derivatives, and investigated their effects on memory ability in mice, highlighting potential neuroprotective applications (Li Ming-zhu, 2008).
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
The compound acts as a ligand for the alpha1-adrenergic receptors . It binds to these receptors with an affinity in the range from 22 nM to 250 nM . The binding of the compound to the receptors triggers a series of biochemical reactions that lead to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibited an acceptable pharmacokinetic profile .
Result of Action
The compound’s action on the alpha1-adrenergic receptors leads to the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . This can help in the treatment of various neurological conditions .
Biochemical Analysis
Biochemical Properties
2-((6-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide has been shown to interact with alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) that play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . The compound’s interaction with these receptors suggests that it may have potential therapeutic applications in the treatment of various disorders .
Cellular Effects
In cellular processes, this compound’s interaction with alpha1-adrenergic receptors can influence cell function . This includes impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with alpha1-adrenergic receptors . This binding can lead to changes in gene expression and can influence enzyme activation or inhibition .
Properties
IUPAC Name |
2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5/c1-25-17-5-3-2-4-15(17)22-8-6-21(7-9-22)11-14-10-16(23)18(12-26-14)27-13-19(20)24/h2-5,10,12H,6-9,11,13H2,1H3,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UATZPARPTZLUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.